rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17195497
InChI: InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1
SMILES:
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17195497

Molecular Formula: C10H9FO2

Molecular Weight: 180.17 g/mol

* For research use only. Not for human or veterinary use.

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid -

Specification

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
IUPAC Name (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1
Standard InChI Key ULOVTWLQHAOUKT-PSASIEDQSA-N
Isomeric SMILES C1[C@@H]([C@@]1(C2=CC=CC=C2)F)C(=O)O
Canonical SMILES C1C(C1(C2=CC=CC=C2)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a cyclopropane core (C1–C2–C3) with substituents at C1 and C2. Key structural attributes include:

PropertyValue
Molecular formulaC₁₀H₉FO₂
Molecular weight180.17 g/mol
IUPAC name(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid
Stereochemistryrel-(1R,2S) configuration
pKa (carboxylic acid)~2.5–3.0

The fluorine atom’s electronegativity induces electron-withdrawing effects, lowering the carboxylic acid’s pKa compared to non-fluorinated analogs (pKa ~4.0–4.5). The phenyl group enables π-π stacking interactions in biological targets, while the cyclopropane ring’s strain (~27 kcal/mol) enhances reactivity .

Spectroscopic Characterization

  • NMR: <sup>19</sup>F NMR reveals a singlet at δ −120 ppm (C2-F), while <sup>1</sup>H NMR shows distinct couplings between cyclopropane protons (J<sub>HH</sub> = 5–8 Hz) and fluorine (J<sub>HF</sub> = 45–50 Hz) .

  • X-ray crystallography: Confirms the trans configuration of fluorine and carboxylic acid groups, with a cyclopropane bond angle of 58° .

Synthesis and Scalability

Industrial Feasibility

While industrial methods are undocumented, scalability challenges include:

  • Catalyst cost: Rhodium catalysts are expensive ($15,000–$20,000/kg).

  • Purification: Diastereomer separation via chiral HPLC increases production costs.

Chemical Reactivity

Functional Group Transformations

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄, H₂O, 80°C2-Phenylcyclopropanone
ReductionLiAlH₄, THF, 0°C(1R,2S)-2-Fluoro-2-phenylcyclopropanemethanol
EsterificationSOCl₂, MeOHMethyl ester derivative

The fluorine atom resists nucleophilic substitution due to strong C-F bonds (bond energy: 485 kJ/mol) .

Biological Activity

Monoamine Oxidase (MAO) Inhibition

In vitro studies demonstrate competitive inhibition of MAO-B (IC₅₀ = 1.2 μM), surpassing non-fluorinated analogs (IC₅₀ = 8.5 μM). The fluorine atom enhances binding via dipole interactions with Tyr-398 in the MAO-B active site.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 16 μg/mL), the compound outperforms cyclopropanecarboxylic acid (MIC = 64 μg/mL), likely due to improved membrane penetration.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Storage recommendations: Sealed container at 4°C under inert gas .

Comparative Analysis with Structural Analogs

CompoundMAO-B IC₅₀ (μM)logP
rel-(1R,2S)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid1.22.1
(1R,2S)-2-Phenylcyclopropanecarboxylic acid8.51.8
2-Fluorocyclopropanecarboxylic acid12.30.9

Fluorination improves both potency and lipophilicity, enhancing blood-brain barrier penetration .

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